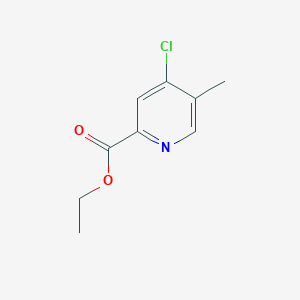
4-氯-5-甲基吡啶酸乙酯
描述
Ethyl 4-chloro-5-methylpicolinate, also known as ethyl 4-chloro-5-methyl-2-pyridinecarboxylate, is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 .
Synthesis Analysis
The synthesis of Ethyl 4-chloro-5-methylpicolinate involves several steps. In one method, a mixture of 2,4-dichloro-5-methylpyridine, [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(ll), and triethylamine in ethanol is stirred under carbon monoxide at 60°C for 4 hours . Another method involves a mixture of the compound with 4,4,4’,4’,5,5,5’,5’-octamethyl-2,2’-bi-1 3,2- dioxaborolane, [1,1’- bis (diphenylphosphino)ferrocene]dichloropalladium (ll), and potassium acetate in toluene, stirred at 130°C for 20 hours .Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-5-methylpicolinate is 1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
Ethyl 4-chloro-5-methylpicolinate is a solid or liquid at room temperature . The compound has a topological polar surface area of 39.2 Ų, and it has 3 rotatable bonds . It has a complexity of 187 and a covalently-bonded unit count of 1 .科学研究应用
吡咯并[2,3-d]嘧啶的合成
4-氯-5-甲基吡啶酸乙酯在吡咯并[2,3-d]嘧啶的合成中发挥作用,作为铜/6-甲基吡啶酸催化的偶联反应的一部分。该方法允许将各种官能团,包括芳香族和脂肪族官能团,引入吡咯并[2,3-d]嘧啶的 6 位和 7 位。这是生产这些化合物至关重要的一步,这些化合物在制药和其他领域具有潜在应用 (Jiang, Sun, Jiang, & Ma, 2015)。
2-(苯并呋喃-2-基)-6,7-亚甲二氧基喹啉-3-羧酸衍生物的制备
该化学物质还用于制备带有亚甲二氧基的 2-(苯并呋喃-2-基)-喹啉-3-羧酸衍生物。这些化合物通过涉及 4-氯-5-甲基吡啶酸乙酯的一锅反应合成,在各种化学研究领域和药物开发中具有潜在应用 (Gao, Liu, Jiang, & Li, 2011)。
光学纯 (S)-4-氯-3-羟基丁酸乙酯的生物合成
该化合物是用于制造手性药物(包括他汀类药物)的 enantiopure 中间的先驱。它通过生物催化不对称还原为 (S)-CHBE,展示了其在制药工业中的重要性,尤其是在生产降胆固醇药物方面 (Ye, Ouyang, & Ying, 2011)。
在抗肿瘤药物索拉非尼合成中的作用
4-氯-5-甲基吡啶酸乙酯用于合成抗肿瘤药物(如索拉非尼)的中间体。这证明了其在癌症治疗药物开发中的重要作用 (Yao, 2012)。
安全和危害
未来方向
生化分析
Biochemical Properties
Ethyl 4-chloro-5-methylpicolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been identified as a CYP1A2 inhibitor . This interaction can lead to changes in the metabolism of other compounds that are substrates of CYP1A2.
Cellular Effects
Ethyl 4-chloro-5-methylpicolinate influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause respiratory irritation, skin irritation, and serious eye irritation . These effects suggest that Ethyl 4-chloro-5-methylpicolinate can alter cellular functions and potentially disrupt normal cellular activities.
Molecular Mechanism
The molecular mechanism of Ethyl 4-chloro-5-methylpicolinate involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and inhibit their activity. For example, as a CYP1A2 inhibitor, it can prevent the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the body . This inhibition can result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-chloro-5-methylpicolinate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 4-chloro-5-methylpicolinate is stable under normal storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to the compound can lead to persistent changes in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Ethyl 4-chloro-5-methylpicolinate vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects. At higher doses, it can lead to toxic effects, including respiratory and skin irritation . It is important to determine the threshold dose at which these adverse effects occur to ensure safe usage of the compound in research and applications.
Metabolic Pathways
Ethyl 4-chloro-5-methylpicolinate is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in the metabolism of drugs and other xenobiotics . The inhibition of CYP1A2 by Ethyl 4-chloro-5-methylpicolinate can affect the metabolic flux and levels of metabolites in the body. This interaction can lead to changes in the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of Ethyl 4-chloro-5-methylpicolinate within cells and tissues are crucial for understanding its effects. The compound is known to be highly permeable to the blood-brain barrier and is not a substrate for P-glycoprotein . This suggests that Ethyl 4-chloro-5-methylpicolinate can be widely distributed in the body and reach various tissues, including the brain.
属性
IUPAC Name |
ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSZVSFVKKLKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856781 | |
| Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261739-13-2 | |
| Record name | Ethyl 4-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)


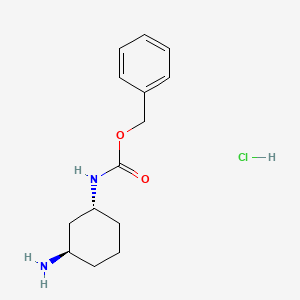
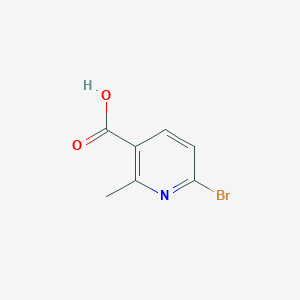
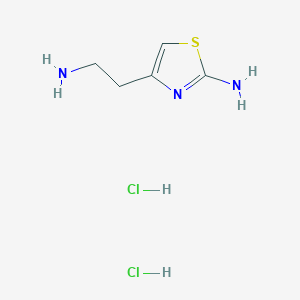
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)
![2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride](/img/structure/B1375742.png)

![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
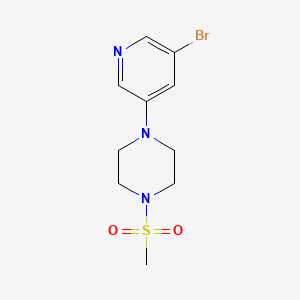
![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)
![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)

